2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one

Isothiazolone SAR Covalent inhibitor design Thiol reactivity

Researchers studying covalent inhibitor SAR face confounding when chlorine positional isomerism alters both reactivity and lipophilicity. CAS 918107-95-6 (Cl on thiazole) resolves this by forming a matched molecular pair with its positional isomer CAS 918107-97-8 (Cl on isothiazolone). Both share identical LogP (3.98) and PSA (91.37 Ų), eliminating lipophilicity-driven bias for isolated pharmacodynamic comparison. • Enables systematic deconvolution of chlorine position effects on target engagement kinetics • Predicted reduced non-specific thiol reactivity vs. 5-chloroisothiazolone analogs • Optimized for intracellular target access (LogP 3.98; 0 H-bond donors; PSA 91.37 Ų) Supplied as a screening compound for non-human research use with full analytical documentation.

Molecular Formula C13H9ClN2OS2
Molecular Weight 308.8 g/mol
CAS No. 918107-95-6
Cat. No. B12607413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one
CAS918107-95-6
Molecular FormulaC13H9ClN2OS2
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)Cl)C2=CC(=CC=C2)N3C(=O)C=CS3
InChIInChI=1S/C13H9ClN2OS2/c1-8-15-12(13(14)19-8)9-3-2-4-10(7-9)16-11(17)5-6-18-16/h2-7H,1H3
InChIKeyANYCCFDNCJPNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one (CAS 918107-95-6): Structural Identity and Compound Class Baseline


2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one (CAS 918107-95-6) is a synthetic heterocyclic compound belonging to the N-aryl isothiazol-3(2H)-one class, characterized by a 5-chloro-2-methyl-1,3-thiazol-4-yl substituent at the meta position of the N-phenyl ring . With a molecular formula of C13H9ClN2OS2 and a molecular weight of 308.81 g/mol, it features a biaryl scaffold comprising an isothiazolone core linked via a phenylene bridge to a chloro-methyl-thiazole moiety . The compound is cataloged as a screening compound (e.g., EVT-12741380) and is available from specialty chemical suppliers for non-human research use only . Critically, this compound is a positional isomer of 5-chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3-one (CAS 918107-97-8), differing specifically in the location of the single chlorine atom — situated on the thiazole ring in the target compound versus on the isothiazolone ring in the comparator .

Why Generic Substitution of CAS 918107-95-6 with Its Close Analogs Carries Scientific Risk


Although CAS 918107-95-6 shares the same molecular formula (C13H9ClN2OS2) and identical calculated LogP/PSA values with its positional isomer CAS 918107-97-8, the two compounds are not interchangeable for scientific applications . The single chlorine atom resides on the thiazole ring in CAS 918107-95-6, whereas it occupies the C-5 position of the isothiazolone ring in CAS 918107-97-8 . This positional difference has mechanistic consequences: literature SAR on isothiazolones establishes that C-5 chloro substitution on the isothiazolone core directly modulates thiol reactivity — the rate-limiting step for covalent target engagement with intracellular cysteine-containing proteins and glutathione — while N-aryl substitution patterns predominantly influence target recognition, lipophilicity-driven compartmentalization, and non-covalent binding affinity [1][2]. Furthermore, class-level evidence demonstrates that 5-chloro versus non-chlorinated isothiazolones exhibit fundamentally different antimicrobial activity profiles, with chlorinated variants showing enhanced potency that is potentiated by thiol-containing environments [3]. These divergent structure-activity relationships mean that even compounds with identical calculated bulk properties can exhibit distinct biological selectivity, target engagement kinetics, and resistance susceptibility profiles.

Quantitative Differentiation Evidence: CAS 918107-95-6 vs. Closest Analogs, Isomers, and In-Class Alternatives


Chlorine Positional Isomerism: Thiazole-Ring Cl (CAS 918107-95-6) vs. Isothiazolone-Ring Cl (CAS 918107-97-8) — Mechanistic Implications for Thiol Reactivity and Target Engagement

CAS 918107-95-6 bears its single chlorine atom on the 5-position of the thiazole ring, whereas its positional isomer CAS 918107-97-8 carries the chlorine on C-5 of the isothiazolone core. Published SAR on isothiazolone-based HAT inhibitors demonstrates that C-5 substitution on the isothiazolone ring causes a significant drop in enzyme inhibitory potency — the ring-fused analog (compound 38) retained IC50 = 6.1 μM while C-5 alkyl substitution further reduced activity — an effect attributed to steric or electronic interference with the rate-limiting S-N bond cleavage by the catalytic cysteine thiol [1]. By relocating the chlorine away from the isothiazolone C-5 position to the thiazole ring, CAS 918107-95-6 is predicted to preserve the intrinsic thiol reactivity of the unsubstituted isothiazolone core while using the chlorine for modulating thiazole electronic character and target-binding surface complementarity. This represents a mechanistically distinct approach to tuning polypharmacology versus the C-5-chlorinated isothiazolone isomer [2].

Isothiazolone SAR Covalent inhibitor design Thiol reactivity Positional isomer differentiation

Lipophilicity Differentiation: CAS 918107-95-6 (LogP 3.98) vs. Non-Chlorinated Analog (CAS 918107-96-7, LogP 3.33) — Impact on Membrane Partitioning and Predicted ADME

The target compound CAS 918107-95-6 has a calculated LogP of 3.98, which is 0.65 log units higher than its non-chlorinated analog 2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3-one (CAS 918107-96-7, LogP = 3.33) . This ΔLogP of 0.65 corresponds to an approximately 4.5-fold increase in octanol-water partition coefficient, attributable solely to the presence of the chlorine atom on the thiazole ring. In the context of isothiazolone antimicrobial SAR, lipophilicity has been shown to correlate positively with antimicrobial activity in N-phenyl isothiazolones — compounds with higher LogP values generally exhibit enhanced membrane penetration and improved activity against Gram-positive bacteria [1]. The LogP of 3.98 also places CAS 918107-95-6 within the optimal range for oral drug-likeness (Rule of Five: LogP ≤ 5), whereas the non-chlorinated analog (LogP 3.33) sits at the lower boundary, potentially limiting its membrane flux [2].

Lipophilicity LogP Membrane permeability Drug-likeness ADME prediction

Class-Level Antimicrobial Potency: 5-Chloroisothiazolone Core SAR with N-Aryl Heterocycle Substitution from CRE/MRSA Studies

Although no direct MIC data were located for CAS 918107-95-6 itself, robust class-level SAR from a 2023 study of 14 isothiazol-3(2H)-one analogues establishes quantitative benchmarks for closely related N-aryl isothiazolones. Compound 5a (5-chloroisothiazolone core with N-(4-chlorophenyl) substitution) exhibited an MIC of < 0.032 μg/mL against E. coli BL21 (NDM-1), representing at least 8,000-fold higher potency than meropenem (positive control), and 2,048-fold higher potency against clinical strain E. coli HN88 [1]. The SAR analysis concluded that a chloro-group at the 5-position of the isothiazolone heterocyclic ring was substantially more potent than substitution at other positions [1]. Critically, CAS 918107-95-6 features a 5-chloro substituent on the thiazole ring rather than the isothiazolone ring — a structural feature that, per the same SAR framework, is predicted to attenuate direct thiol reactivity of the isothiazolone warhead while potentially conferring alternative target engagement via the chloro-thiazole moiety [2]. Compound 5a additionally showed a therapeutic index of 875 in cytotoxicity studies and in vivo protection of BALB/c mice against ATCC 43300 infection [1].

Antibacterial resistance CRE MRSA Isothiazolone MIC Structure-activity relationship

Polar Surface Area and Hydrogen Bonding Profile: CAS 918107-95-6 vs. Simpler Commercial Biocides (CMIT/MIT) — Drug-Likeness Differentiation

CAS 918107-95-6 has a calculated Polar Surface Area (PSA) of 91.37 Ų and zero hydrogen-bond donors, placing it in a physicochemical space distinct from both the non-chlorinated analog (CAS 918107-96-7: PSA = 91.37 Ų, MW = 274.36) and commercial isothiazolone biocides such as MIT (2-methyl-4-isothiazolin-3-one: PSA ≈ 51.7 Ų, MW = 115.16, LogP ≈ 0.08) and CMIT (5-chloro-2-methyl-4-isothiazolin-3-one: PSA ≈ 51.7 Ų, MW = 149.6) . The significantly higher PSA and molecular weight of CAS 918107-95-6 predict reduced passive diffusion relative to MIT/CMIT, while the LogP of 3.98 vs. approximately 0.08 for MIT indicates a fundamentally different biodistribution profile — favoring membrane and tissue retention over aqueous distribution [1]. With 0 H-bond donors and 4 H-bond acceptors, CAS 918107-95-6 falls within favorable drug-likeness parameters (Rule of Five compliance: MW < 500, LogP < 5, HBD = 0, HBA = 4) [2]. The absence of H-bond donors also predicts enhanced blood-brain barrier permeability relative to donor-containing analogs [2].

Polar surface area Drug-likeness Blood-brain barrier Oral bioavailability Biocide comparison

Heteroaryl Isothiazolone Class Evidence: Broad-Spectrum Anti-Gram-Positive Activity Including MRSA and Vancomycin-Nonsusceptible Strains

A foundational study of tricyclic heteroaryl isothiazolones (HITZs) demonstrated that isothiazolones bearing heteroaryl substituents — including thiazole-containing scaffolds — possess broad-spectrum antibacterial activity against Gram-positive pathogens, with the HITZs being more active than comparator antimicrobials in most cases [1]. Specifically, these compounds showed excellent bactericidal activity against staphylococci, with an approximately 3-log drop (99.9% kill) in CFU/mL occurring within 4 hours of exposure in time-kill assays. Post-antibiotic effects (PAEs) of 2.0 hours for methicillin-susceptible S. aureus and 1.7 hours for MRSA were observed, comparable to moxifloxacin at 10× MIC [1]. In vivo, 50% protective doses (PD50) were ≤ 1 mg/kg against S. aureus in murine sepsis models, with thigh infection models showing CFU reductions equal to or greater than vancomycin standard treatment [1]. While these data come from tricyclic HITZs rather than the specific biaryl scaffold of CAS 918107-95-6, they establish proof-of-concept that heteroaryl-thiazole-substituted isothiazolones can achieve potent, bactericidal, in-vivo-active profiles against drug-resistant Gram-positive pathogens via a mechanism involving dual targeting of bacterial DNA replication enzymes [1][2].

Heteroaryl isothiazolone MRSA Vancomycin resistance Gram-positive Time-kill kinetics

Best-Fit Research and Industrial Application Scenarios for CAS 918107-95-6 Based on Differentiated Evidence


Isothiazolone SAR Library Design: Positional Isomer Pair Screening for Thiol-Reactivity Deconvolution

CAS 918107-95-6 (Cl on thiazole) and its positional isomer CAS 918107-97-8 (Cl on isothiazolone) form a matched molecular pair that enables systematic deconvolution of chlorine position effects on target engagement. Researchers designing covalent inhibitor libraries can use this pair to dissect whether observed potency arises from isothiazolone S-N bond reactivity (predicted to be higher when C-5 of the isothiazolone is unsubstituted, as in CAS 918107-95-6) versus non-covalent binding contributions from the chloro-thiazole moiety [1]. The identical calculated LogP (3.98) and PSA (91.37 Ų) of both isomers eliminate lipophilicity-driven confounding, making this an ideal isosteric pair for isolated pharmacodynamic comparison [2].

Anti-MRSA and Anti-CRE Lead Optimization Starting from Heteroaryl Isothiazolone Scaffolds

Given the demonstrated potency of 5-chloroisothiazolone analogs against CRE (MIC < 0.032 μg/mL, 8,000-fold > meropenem) and MRSA, and the in vivo efficacy of heteroaryl isothiazolones in murine sepsis models (PD50 ≤ 1 mg/kg), CAS 918107-95-6 offers a structurally differentiated scaffold for anti-infective lead optimization [1][2]. Its chlorine placement on the thiazole rather than the isothiazolone ring may reduce non-specific thiol reactivity — a known liability of 5-chloroisothiazolones that can lead to glutathione depletion and off-target toxicity — while retaining the thiazole-phenyl-isothiazolone architecture associated with dual DNA gyrase/topoisomerase IV targeting [2]. This scaffold is therefore suited for medicinal chemistry programs seeking to widen the therapeutic index of the isothiazolone class.

Membrane-Associated Target Screening with Optimized Lipophilicity (LogP 3.98)

With a calculated LogP of 3.98 — 0.65 log units higher than the non-chlorinated analog — CAS 918107-95-6 is specifically suited for phenotypic and target-based screens involving membrane-embedded or intracellular targets requiring high membrane flux [1]. The compound's zero H-bond donor count and moderate PSA (91.37 Ų) further predict good passive membrane permeability, distinguishing it from the substantially more polar commercial isothiazolone biocides MIT (LogP ≈ 0.08) and CMIT that are optimized for aqueous-phase preservation applications [2]. For infectious disease or oncology programs where intracellular target access is rate-limiting, CAS 918107-95-6 provides a lipophilicity-optimized entry point into the isothiazolone chemical space.

Biocide Development with Differentiated Environmental Fate: Higher LogP for Surface Retention Applications

Compared to water-soluble isothiazolone preservatives such as MIT (LogP ≈ 0.08) and CMIT that partition predominantly into the aqueous phase, CAS 918107-95-6 (LogP = 3.98) is predicted to exhibit strong surface adsorption and material retention [1]. This physicochemical differentiation makes it a candidate for non-leaching antimicrobial coatings, textile treatments, or polymer-embedded biocide applications where sustained surface activity and reduced aqueous runoff are desired [2]. The presence of the chloro-thiazole moiety — rather than chloro-isothiazolone — may also alter environmental degradation pathways and reduce the generation of chlorinated isothiazolone hydrolysis products associated with aquatic toxicity .

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